Khk-IN-1

Overview

Description

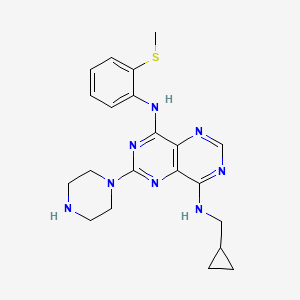

KHK-IN-1 (ketohexokinase inhibitor) is a potent, selective, and cell membrane-permeable inhibitor of ketohexokinase (KHK), an enzyme critical for fructose metabolism. It exhibits an IC50 of 12 nM against KHK and inhibits fructose-1-phosphate (F1P) production in HepG2 cell lysates with an IC50 of 400 nM . Structurally, it has a molecular formula of C21H26N8S, a molecular weight of 422.55, and a CAS number of 1303469-70-6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Khk-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrimidinopyrimidine core, followed by specific substitutions that complement the ATP-binding site of ketohexokinase . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Khk-IN-1 primarily undergoes substitution reactions during its synthesis. It is designed to be stable under physiological conditions, which means it does not readily undergo oxidation or reduction reactions .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and various protecting groups to ensure selective reactions . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major product of the synthesis is this compound itself, which is obtained after several purification steps to remove any impurities or by-products .

Scientific Research Applications

Metabolic Disorders

1.1 Role in Fructose Metabolism

Ketohexokinase plays a pivotal role in the metabolism of fructose by converting it into fructose-1-phosphate. Inhibition of this enzyme can prevent the excessive accumulation of fructose-1-phosphate, which is linked to various metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD). Studies have demonstrated that Khk-IN-1 effectively reduces fructose-induced hyperinsulinemia and hypertriglyceridemia in animal models, suggesting its potential as a treatment for metabolic syndrome .

1.2 Case Study: In Vivo Efficacy

In a controlled study involving rats, administration of this compound resulted in significant reductions in blood triglyceride levels following fructose feeding. The results indicated that the compound could mitigate the adverse effects associated with high fructose intake, highlighting its therapeutic promise for managing obesity-related conditions .

Cancer Research

2.1 Impact on Cancer Cell Metabolism

Recent research has identified ketohexokinase-A as a crucial mediator in the metabolic reprogramming of cancer cells, particularly in breast cancer. Inhibition of this isoform by this compound has been shown to reduce the invasiveness of breast cancer cells stimulated by fructose, suggesting a novel approach to cancer treatment by targeting metabolic pathways .

2.2 Case Study: Breast Cancer Invasion

In vitro studies demonstrated that silencing ketohexokinase-A significantly decreased the invasiveness of MDA-MB-231 breast cancer cells under fructose stimulation. The application of this compound further confirmed these findings, indicating its potential as an adjunct therapy for preventing metastasis in breast cancer patients .

Neuroprotective Effects

3.1 Neuroinflammation and Cognitive Function

Emerging evidence suggests that this compound may have neuroprotective properties. By inhibiting ketohexokinase, the compound could potentially reduce neuroinflammation associated with cognitive decline and neurodegenerative diseases. Studies have shown that inhibition of this enzyme leads to decreased production of pro-inflammatory cytokines in neuronal models, supporting its use in treating conditions like Alzheimer's disease .

3.2 Case Study: Neuroprotection

In experimental models of neuroinflammation, treatment with this compound resulted in reduced levels of inflammatory markers such as tumor necrosis factor-alpha and interleukin-6. These findings suggest that targeting ketohexokinase may provide a therapeutic strategy for mitigating neuroinflammatory processes linked to cognitive impairment .

Pharmacological Development

4.1 Structure-Based Drug Design

The design and synthesis of this compound involved structure-based drug design techniques aimed at optimizing its binding affinity to ketohexokinase isoforms. Through molecular dynamics simulations and binding assays, researchers have been able to refine the compound's structure to enhance its inhibitory effects on both KHK-A and KHK-C isoforms .

4.2 Future Directions

Future research will focus on further elucidating the molecular mechanisms underlying the effects of this compound across different biological systems. Additionally, clinical trials are necessary to assess its efficacy and safety in human populations suffering from metabolic disorders and cancers.

Mechanism of Action

Khk-IN-1 exerts its effects by selectively inhibiting ketohexokinase, the enzyme responsible for phosphorylating fructose to fructose-1-phosphate . By inhibiting this enzyme, this compound reduces the production of fructose-1-phosphate, thereby decreasing fructose metabolism. This inhibition can lead to reduced lipogenesis and improved insulin sensitivity, making it a potential therapeutic agent for metabolic disorders .

Comparison with Similar Compounds

PF-06835919

Key Features :

- Target : KHK inhibitor, specifically developed for NASH .

- Molecular Properties : Molecular formula C16H19F3N4O2, molecular weight 356.35, and CAS number 2102501-84-6 .

- Clinical Status : A first-in-class oral clinical candidate, advancing to Phase I trials for NASH .

- Mechanistic Advantage : Targets the ATP-binding region of KHK, similar to KHK-IN-1, but with optimized pharmacokinetics for oral administration .

Comparison with this compound :

- Application Focus : While this compound is broadly studied for diabetes and obesity, PF-06835919 is tailored for NASH, reflecting differentiated therapeutic targeting .

This compound Hydrochloride

Key Features :

- Structure : Hydrochloride salt of this compound, with a molecular formula of C21H27ClN8S and molecular weight 459.01 .

- Potency : Retains the same IC50 of 12 nM against KHK as the parent compound .

- Stability : Enhanced solubility in aqueous solutions compared to this compound, though storage conditions are stricter (-20°C for powder, ≤1 month for dissolved form) .

Comparison with this compound :

- Utility : The hydrochloride form is preferred for in vitro assays requiring aqueous solvents, whereas the free base (this compound) is used in lipid-based formulations .

- Cost : Higher pricing due to additional purification steps (e.g., ¥7,730 for 50 mg vs. ¥5,870 for this compound free base) .

KHK-IN-2

Key Features :

- Applications : Explored for renal diseases and heart failure, overlapping partially with this compound’s research scope .

Comparison with this compound :

- Selectivity: Limited data suggest KHK-IN-2 may have off-target effects, whereas this compound demonstrates higher specificity for KHK .

Research Findings and Discussion

- Translational Gaps : Despite this compound’s robust preclinical data, its poor solubility and lack of oral bioavailability limit clinical utility, whereas PF-06835919 addresses these limitations .

Biological Activity

Khk-IN-1 is a selective inhibitor of ketohexokinase (KHK), an enzyme that plays a crucial role in fructose metabolism. This compound has garnered attention due to its potential implications in metabolic disorders and cancer biology. The following sections provide a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

KHK exists in two isoforms: KHK-A and KHK-C. This compound primarily targets KHK-A, which has been implicated in various cellular signaling pathways beyond fructose metabolism. Research indicates that KHK-A acts as a nuclear protein kinase, facilitating the phosphorylation of proteins involved in cell proliferation and invasion, particularly in cancer cells.

- KHK-A vs. KHK-C :

- KHK-A : Ubiquitously expressed; involved in cell invasion and proliferation.

- KHK-C : Primarily functions in fructose metabolism; less involved in signaling pathways related to cancer.

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits KHK-A activity, leading to reduced cell invasion and proliferation in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The inhibition of KHK-A by this compound results in decreased levels of fructose-1-phosphate and reactive oxygen species (ROS), which are critical for promoting cancer metastasis.

Table 1: Effects of this compound on Cell Lines

| Cell Line | Effect of this compound | Mechanism |

|---|---|---|

| MDA-MB-231 | Reduced invasion | Inhibition of KHK-A activity |

| HepG2 | Decreased proliferation | Phosphorylation inhibition of PRPS1 |

| HCT116 | Lower ROS levels | Reduced fructose metabolism |

Case Studies

In vivo studies involving murine models have further elucidated the effects of this compound on tumor growth and metastasis. Tumor-bearing mice treated with this compound exhibited slower tumor growth rates compared to controls. Notably, fructose feeding exacerbated tumor growth in KHK-A-overexpressing groups, highlighting the role of KHK-A in cancer progression.

Case Study Overview

- Study Design : Mice implanted with MTV-TM-011 cell lines expressing either KHK-A or KHK-C.

- Findings :

- Mice with KHK-A overexpression showed significant tumor growth when fed a fructose-rich diet.

- Administration of this compound resulted in reduced tumor volume and weight.

Research Findings

Recent studies have identified several key interactions involving KHK-A that are modulated by this compound:

- Phosphorylation Pathways : KHK-A phosphorylates phosphoribosyl pyrophosphate synthetase 1 (PRPS1), promoting nucleic acid synthesis essential for rapid cell division.

- Nuclear Translocation : Fructose stimulation induces the nuclear translocation of KHK-A, which is necessary for its kinase activity. This compound disrupts this process, preventing the activation of downstream signaling pathways.

Q & A

Basic Research Questions

Q. What is the mechanism of action of Khk-IN-1 in inhibiting ketohexokinase (KHK), and what experimental assays are recommended for validating its inhibitory activity in vitro?

- Answer : this compound selectively inhibits KHK by targeting its enzymatic activity, with an IC50 of 12 nM in biochemical assays and 400 nM in HepG2 cell lysates (measured via F1P production inhibition) . Methodologically, researchers should:

- Use enzymatic assays with purified KHK to measure direct inhibition (e.g., spectrophotometric detection of F1P).

- Employ cell-based models (e.g., HepG2 cells) to assess functional inhibition in a physiological context.

- Validate target engagement using orthogonal methods like siRNA knockdown or CRISPR-Cas9 KHK knockout to confirm specificity.

- Example Data Table :

| Assay Type | IC50 Value | Model System | Key Metric |

|---|---|---|---|

| Biochemical | 12 nM | Purified KHK | F1P inhibition |

| Cellular | 400 nM | HepG2 lysate | F1P reduction |

Q. How should researchers design experiments to evaluate this compound’s efficacy in metabolic disorder models (e.g., diabetes or obesity)?

- Answer :

- In vitro : Use adipocyte or hepatocyte cell lines to measure glucose uptake, lipid accumulation, or insulin signaling pathways (e.g., AKT phosphorylation) under fructose-rich conditions.

- In vivo : Employ diet-induced obesity (DIO) rodent models fed high-fructose diets. Monitor metabolic parameters (blood glucose, serum insulin, liver triglycerides) and compare treated vs. control groups. Include dose-response studies to establish therapeutic windows.

- Controls : Use vehicle-treated cohorts and positive controls (e.g., existing KHK inhibitors) to contextualize results.

Q. What are the critical parameters for ensuring reproducibility in this compound studies?

- Answer :

- Compound handling : Store this compound powder at -20°C and dissolved stocks at -80°C to prevent degradation .

- Assay conditions : Standardize fructose concentrations (KHK’s substrate) and incubation times across experiments.

- Data reporting : Include batch-specific activity data, solvent details (e.g., DMSO solubility limitations), and cell passage numbers.

- Validation : Replicate key findings using independent cell lines or animal cohorts.

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s reported IC50 values across different experimental systems (e.g., biochemical vs. cellular assays)?

- Answer :

- Assay optimization : Test varying substrate (fructose) concentrations, ATP levels, and pH conditions to identify confounding factors.

- Membrane permeability : Use LC-MS/MS to quantify intracellular this compound levels in cellular assays, as poor permeability may explain higher IC50 values.

- Off-target profiling : Screen this compound against related kinases (e.g., hexokinases) to rule out non-specific effects.

- Cross-validation : Compare results with genetic KHK suppression (siRNA/CRISPR) to isolate compound-specific effects.

Q. What strategies are effective for optimizing this compound’s pharmacokinetic (PK) properties in preclinical models?

- Answer :

- Dosing regimens : Conduct PK/PD studies in rodents to determine bioavailability, half-life, and tissue distribution. Prioritize formulations that enhance solubility (e.g., nanocrystal suspensions).

- Metabolic stability : Use liver microsomes or hepatocytes to assess metabolic clearance. Modify chemical structure (e.g., fluorination) to improve stability if needed.

- Toxicology screens : Evaluate off-target effects in high-throughput panels (e.g., hERG inhibition, cytochrome P450 interactions).

- Collaborative design : Partner with medicinal chemistry teams to iteratively refine the compound based on in vivo data.

Q. How can researchers reconcile conflicting findings on this compound’s therapeutic potential in heterogeneous disease models?

- Answer :

- Model stratification : Subgroup animal cohorts by metabolic phenotype (e.g., insulin-resistant vs. hyperlipidemic) to identify responsive subpopulations.

- Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic data to map this compound’s systemic effects and identify compensatory pathways.

- Meta-analysis : Systematically review preclinical studies to assess bias (e.g., publication bias) and validate effect sizes using tools like PRISMA guidelines.

- Mechanistic follow-up : Use isotopic tracing (e.g., ¹³C-fructose) to quantify pathway-specific inhibition in discordant models.

Q. Methodological Best Practices

- Data contradiction analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when results conflict .

- Experimental rigor : Follow protocols from the Beilstein Journal of Organic Chemistry for reproducibility, including detailed supplementary methods and raw data deposition .

- Ethical compliance : Obtain institutional approvals for animal studies and adhere to ARRIVE guidelines for in vivo reporting .

Properties

IUPAC Name |

8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N8S/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLMLZKGLUEWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.